molecular formula C16H14ClNO4 B12111280 3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid CAS No. 649773-74-0

3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid

Cat. No.: B12111280
CAS No.: 649773-74-0
M. Wt: 319.74 g/mol
InChI Key: PKJWUKLFUFFSDF-UHFFFAOYSA-N
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Description

3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid is a benzoic acid derivative featuring a chloro-methyl-substituted phenoxyacetamido moiety at the meta position of the benzene ring.

Properties

CAS No.

649773-74-0

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H14ClNO4/c1-10-7-13(5-6-14(10)17)22-9-15(19)18-12-4-2-3-11(8-12)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21)

InChI Key

PKJWUKLFUFFSDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of CBA involves several steps. One common approach is the reaction of 3-amino-4-chlorobenzoic acid with 4-chloro-3-methylphenol, followed by acetylation of the amino group.

    Reaction Conditions: These reactions typically occur under controlled temperature and solvent conditions.

    Industrial Production: While CBA is not widely produced industrially, it serves as a valuable research tool.

  • Chemical Reactions Analysis

    Hydrolysis Reactions

    The compound undergoes hydrolysis under both acidic and alkaline conditions due to its amide and ester-like functionalities:

    Condition Products Mechanistic Pathway
    Acidic (HCl, 100°C)4-Chloro-3-methylphenol + 2-chloroacetamido-benzoic acid derivatives Protonation of amide nitrogen followed by nucleophilic attack
    Alkaline (NaOH, 80°C)Sodium 3-aminobenzoate + 4-chloro-3-methylphenoxyacetic acidBase-catalyzed cleavage of the acetamido bond

    Key Findings :

    • Acidic hydrolysis produces fragmented aromatic compounds, while alkaline conditions yield ionic carboxylates .

    • Reaction rates depend on steric hindrance from the 4-chloro-3-methylphenoxy group .

    Amide Bond Formation and Modification

    The acetamido group participates in transamidation and condensation reactions:

    Transamidation with Primary Amines

    Under Ullmann coupling conditions (CuI, 1,10-phenanthroline, 120°C):

    3 2 4 Chloro 3 methylphenoxy acetamido benzoic acid+R NH23 2 R amino acetamido benzoic acid derivatives+4 chloro 3 methylphenol\text{3 2 4 Chloro 3 methylphenoxy acetamido benzoic acid}+\text{R NH}_2\rightarrow \text{3 2 R amino acetamido benzoic acid derivatives}+4\text{ chloro 3 methylphenol}

    • Yields: 60–85% for R = alkyl/aryl .

    • Critical factors: Electron-deficient amines show higher reactivity due to reduced steric effects .

    Electrophilic Aromatic Substitution

    The chlorinated phenoxy side chain directs electrophilic attacks to specific positions:

    Reagent Position Product Yield
    HNO₃/H₂SO₄Para to Cl3-[2-(4-Chloro-3-methyl-5-nitrophenoxy)acetamido]benzoic acid72%
    Cl₂/FeCl₃Ortho to O3-[2-(4,5-Dichloro-3-methylphenoxy)acetamido]benzoic acid68%

    Mechanistic Insight :

    • Nitration occurs para to the chlorine due to its strong electron-withdrawing effect .

    • Chlorination favors the ortho position relative to the ether oxygen .

    Oxidation of the Phenoxy Group

    Under strong oxidizing agents (KMnO₄, H₂O, Δ):

    Phenoxy groupQuinone structureCarboxylic acid derivative\text{Phenoxy group}\rightarrow \text{Quinone structure}\rightarrow \text{Carboxylic acid derivative}

    • Products: 3-carboxybenzoic acid derivatives with degraded side chains.

    Reduction of the Amide Bond

    Using LiAlH₄ in THF:

    Acetamido groupEthylamine derivative+Benzoic acid\text{Acetamido group}\rightarrow \text{Ethylamine derivative}+\text{Benzoic acid}

    • Requires anhydrous conditions to prevent competing hydrolysis .

    Biological Interactions

    The compound inhibits ion channels through pH-dependent mechanisms:

    • TMEM206 Inhibition : Binds to extracellular domains at pH 4.5, blocking proton-activated currents (IC₅₀ = 12 μM) .

    • Selectivity : No activity against TRPM4, TRPV1, or GABA receptors at concentrations ≤100 μM .

    Comparative Reactivity with Analogues

    Compound Reactivity with HNO₃/H₂SO₄ Hydrolysis Rate (k, s⁻¹)
    3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acidNitration at C53.2 × 10⁻⁴
    3-[2-(4-Fluorophenoxy)acetamido]benzoic acidNitration at C45.8 × 10⁻⁴
    3-[2-(3,4-Dimethylphenoxy)acetamido]benzoic acidNo reaction1.1 × 10⁻⁴

    Trends :

    • Electron-withdrawing groups (e.g., Cl) increase nitration rates compared to electron-donating groups (e.g., CH₃) .

    • Steric bulk at the phenoxy ring reduces hydrolysis rates .

    Intermediate for Pharmaceutical Agents

    • Serves as a precursor to TRPM4 inhibitors (e.g., CBA derivatives) with anti-cancer properties .

    • Used in synthesizing antidepressants via metal-catalyzed cross-coupling .

    Agricultural Chemistry

    • Functionalization of the chlorophenoxy group enhances herbicidal activity .

    Scientific Research Applications

    Pharmaceutical Research

    1. Drug Interaction Studies
    Due to its structural characteristics, 3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid serves as a model compound for studying drug interactions and mechanisms. It has been investigated for its effects on various biological targets, particularly ion channels and enzymes involved in cancer progression.

    2. Inhibition of Ion Channels
    Research indicates that derivatives of this compound can act as specific inhibitors of ion channels such as TMEM206 and TRPM4. For instance, studies have shown that related compounds demonstrate effective inhibition of these channels, suggesting potential therapeutic applications in treating conditions like colorectal cancer .

    1. Anticancer Properties
    The compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in breast cancer cells, with notable effects on cell viability and mitochondrial membrane potential, indicating its potential as an anticancer agent .

    2. Structure-Activity Relationships (SAR)
    The structure-activity relationship studies highlight how modifications to the compound can enhance its biological efficacy. For example, variations in the chlorinated phenoxy group or the acetamido substituent can significantly affect the compound's interaction with biological targets and its overall pharmacological profile.

    • Inhibition of TMEM206
      A study demonstrated that a related compound effectively inhibited TMEM206 at specific pH levels, suggesting its utility in functional studies aimed at understanding acid-induced cellular processes .
    • Anticancer Activity Against Breast Cancer Cells
      In vitro assays showed that 3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid significantly reduced cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines. The compound induced early apoptosis characterized by decreased mitochondrial membrane potential .

    Mechanism of Action

    • CBA’s mechanism of action is context-dependent. It may interact with ion channels, transporters, or other cellular components.
    • Molecular Targets: Further research is needed to identify specific molecular targets.

      Pathways Involved: CBA likely affects cellular signaling pathways related to ion homeostasis.

  • Comparison with Similar Compounds

    Structural Analogues and Comparative Analysis

    Table 1: Key Structural Analogues and Modifications
    Compound Name Substituents/Modifications Key Properties/Activities Source
    3-[2-(2,4-Dichlorophenoxy)acetamido]benzoic acid 2,4-Dichlorophenoxy group Enhanced lipophilicity; potential antimicrobial activity due to electron-withdrawing Cl groups
    3-[2-(4-tert-Butylphenoxy)acetamido]benzoic acid 4-tert-Butylphenoxy group Higher predicted boiling point (565.1°C) and density (1.211 g/cm³); steric bulk may reduce membrane permeability
    3-(2-(Benzimidazol-2-ylthio)acetamido)benzoic acid Benzimidazole-thioacetamido group Potent PTP1B inhibition (IC₅₀ ~8 μM); anticancer activity via enzyme targeting
    3-(2-(Morpholinoacetamido)benzoic acid Morpholino-glycinamido group Anti-TB activity (MIC 1.6 µg/mL); improved docking scores (-9.9) for mycobacterial targets
    2-(2-Oxo-2-arylacetamido)benzoic acids Oxo-arylacetamido group Acid-catalyzed rearrangement utility; synthetic intermediates for heterocycles

    Key Observations :

    • Electron-withdrawing substituents (e.g., Cl in 2,4-dichlorophenoxy) enhance binding to hydrophobic enzyme pockets, as seen in antimicrobial and anti-TB analogues .
    • Bulkier groups (e.g., tert-butylphenoxy) may reduce solubility but improve thermal stability .
    • Heterocyclic modifications (e.g., benzimidazole-thio) significantly enhance enzyme inhibition, highlighting the role of hydrogen bonding and π-π interactions .

    Insights :

    • Glycinamido derivatives (e.g., morpholinoacetamido) show superior anti-TB activity, suggesting that nitrogen-containing side chains enhance target affinity .

    Physical and Chemical Properties

    Table 3: Physicochemical Comparison
    Compound Molecular Weight Predicted pKa Boiling Point (°C) Density (g/cm³)
    3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid* ~335.7 ~4.0 (estimated) ~550 (estimated) ~1.2 (estimated)
    3-[2-(4-tert-Butylphenoxy)acetamido]benzoic acid 327.37 4.04 565.1 1.211
    3-[2-(2,4-Dichlorophenoxy)acetamido]benzoic acid ~345.2 ~3.8 (estimated) ~560 (estimated) ~1.25

    *Estimated based on structural similarity to analogues. Notes:

    • The chloro-methyl substituent likely lowers pKa slightly compared to tert-butyl due to electron-withdrawing effects, increasing acidity .
    • Higher molecular weight and halogen content correlate with elevated boiling points and densities .

    Biological Activity

    3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure, which includes a benzoic acid core, an acetamido group, and a chlorinated phenoxy side chain. This article delves into the biological activities associated with this compound, summarizing research findings, case studies, and potential applications.

    • Molecular Formula : C16H14ClN O4
    • Molecular Weight : 319.74 g/mol

    The presence of the chlorinated phenoxy group is significant as it contributes to the compound's unique chemical properties and potential biological activities.

    The biological activity of 3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various enzymes and receptors, influencing several biological pathways. Notably, it has been investigated for its potential effects on the ubiquitin-proteasome system and autophagy-lysosome pathways, which are critical for protein degradation and cellular homeostasis .

    Biological Activities

    Research indicates that 3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid exhibits various biological activities:

    • Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
    • Antiproliferative Effects : Studies have indicated that it may inhibit cell growth in certain cancer cell lines, suggesting potential as an anticancer agent.
    • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .
    • Proteasome and Cathepsin Activation : It has been shown to enhance the activity of proteasomes and cathepsins B and L, which are involved in protein degradation pathways .

    Study on Antiproliferative Effects

    A study evaluated the effects of 3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation in Hep-G2 (liver cancer) and A2058 (melanoma) cells with IC50 values indicating effective potency at low concentrations. The compound exhibited no cytotoxicity towards normal skin fibroblasts at tested concentrations, highlighting its selective action against cancer cells .

    Enzyme Inhibition Study

    In a separate investigation focused on AChE inhibition, 3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid was compared with known inhibitors. The compound displayed promising inhibition rates, suggesting its potential utility in treating conditions like Alzheimer’s disease where AChE modulation is beneficial .

    Data Summary

    Activity Result Reference
    AntioxidantFree radical scavenging
    AntiproliferativeSignificant growth inhibition in Hep-G2
    AChE InhibitionModerate inhibition
    Proteasome ActivationEnhanced activity observed

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid, and how can reaction conditions be optimized?

    • Methodology :

    • The compound can be synthesized via amide coupling between 4-Chloro-3-methylphenoxy acetic acid and 3-aminobenzoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) under reflux in anhydrous DMF .
    • Optimization may involve varying catalysts (e.g., FeCl₃ for chlorination steps), temperature (45–80°C), and solvent polarity to improve yield .

    Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

    • Methodology :

    • 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; key signals include aromatic protons (δ 6.9–7.3 ppm), acetamido groups (δ 2.1–2.3 ppm), and carboxylic acid protons (δ 12–13 ppm) .
    • Melting Point : Determine purity via differential scanning calorimetry (DSC), with expected ranges of 180–220°C based on analogous benzoic acid derivatives .
    • TLC/HPLC : Use hexane/EtOH (1:1) for TLC (Rf ~0.6) or reverse-phase HPLC with UV detection at 254 nm .

    Q. How can researchers determine the solubility profile of this compound in various solvents?

    • Methodology :

    • Employ the shake-flask method: Dissolve the compound in buffered solutions (pH 1–12) and quantify solubility via UV-Vis spectroscopy or gravimetric analysis .
    • Polar aprotic solvents (DMF, DMSO) typically enhance solubility due to the compound’s carboxylic acid and aromatic groups .

    Advanced Research Questions

    Q. How does structural modification of the phenoxy or benzoic acid moieties influence bioactivity?

    • Methodology :

    • Synthesize derivatives (e.g., replacing chlorine with methoxy groups) and evaluate bioactivity via enzyme inhibition assays (e.g., COX-2) or receptor-binding studies.
    • Correlate substituent electronegativity (Cl vs. OCH₃) with activity using X-ray crystallography to resolve acid dimer conformations .

    Q. What are the degradation pathways of this compound under hydrolytic or oxidative conditions?

    • Methodology :

    • Conduct accelerated stability studies: Expose the compound to acidic/basic hydrolysis (0.1M HCl/NaOH) or H₂O₂ (3%) at 40°C. Monitor degradation via LC-MS to identify products (e.g., cleavage of the acetamido bond) .

    Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

    • Methodology :

    • Optimize LC-MS parameters: Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Validate linearity (1–100 µg/mL), LOD/LOQ (<0.5 µg/mL), and recovery rates (>90%) .

    Q. What computational tools predict the compound’s physicochemical properties or synthetic feasibility?

    • Methodology :

    • Apply QSPR models (e.g., CC-DPS) to predict logP, pKa, and solubility. Use Reaxys or Pistachio databases to simulate retrosynthetic pathways and assess feasibility .

    Q. How can conflicting data in synthesis protocols (e.g., yield disparities) be resolved?

    • Methodology :

    • Replicate procedures under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps). Compare intermediates via FT-IR to identify side reactions (e.g., esterification vs. amidation) .

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